molecular formula C17H18ClFN2O B2955355 3-Fluoro-5-[[2-(3-methylphenoxy)ethylamino]methyl]benzonitrile;hydrochloride CAS No. 2416234-65-4

3-Fluoro-5-[[2-(3-methylphenoxy)ethylamino]methyl]benzonitrile;hydrochloride

Cat. No.: B2955355
CAS No.: 2416234-65-4
M. Wt: 320.79
InChI Key: KBDJUFNDKYSKIY-UHFFFAOYSA-N
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Description

3-Fluoro-5-[[2-(3-methylphenoxy)ethylamino]methyl]benzonitrile;hydrochloride is a chemical compound with the molecular formula C17H17FN2O .

Scientific Research Applications

Alzheimer's Disease Research

A study utilized a molecular imaging probe closely related to the chemical structure of interest for quantification of serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This research demonstrated significant decreases in 5-HT(1A) receptor densities, correlating these decreases with the worsening of clinical symptoms. The findings suggest potential applications in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).

Neuroreceptor Imaging

Another study synthesized and labeled a compound with exceptional affinity for metabotropic glutamate subtype-5 receptors (mGluR5), indicating its potential as a high-affinity radioligand for imaging mGluR5 receptors in the brain with positron emission tomography (PET). This could be useful for researching various neurological disorders (Siméon et al., 2007).

DNA-Drug Interaction Studies

Surface Plasmon Resonance (SPR) technology was employed to study the interactions between synthetic self-complementary DNA and certain drugs, providing insights into the binding mechanisms and potential therapeutic applications of DNA-interacting compounds (Bischoff et al., 1998).

Antipathogenic Activity

Research into new thiourea derivatives, including those with fluorine atoms, demonstrated significant anti-pathogenic activity, especially against bacteria known for biofilm formation. This suggests the chemical structure's potential use in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Neuroprotective Compounds

A novel neuroprotective compound was studied for its effects on voltage-sensitive sodium channels in the brain, showing potential for neuroprotection by inhibiting specific neurotoxin receptor sites. This research highlights the structure's relevance in developing treatments for neurological conditions (Shimidzu et al., 1997).

Properties

IUPAC Name

3-fluoro-5-[[2-(3-methylphenoxy)ethylamino]methyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O.ClH/c1-13-3-2-4-17(7-13)21-6-5-20-12-15-8-14(11-19)9-16(18)10-15;/h2-4,7-10,20H,5-6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZGXJCFQKNQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNCC2=CC(=CC(=C2)F)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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